Regioisomeric pKa and Boiling-Point Comparison: 3-Br,2-F vs 2-Br,3-F Substitution
Predicted pKa and boiling-point values enable direct regioisomer discrimination. 3-Bromo-2-fluorophenylurea exhibits a pKa of 13.24±0.70 and a boiling point of 274.4±30.0 °C . The regioisomer 2-bromo-3-fluorophenylurea shows a pKa of 13.28±0.70 and a boiling point of 276.0±30.0 °C . The near-identical bulk properties confirm that selection between these isomers cannot rely on distillation or acid-base extraction; rather, the choice is driven by the distinct steric and electronic environment of the Br substituent—meta (accessible for cross-coupling) vs ortho (sterically hindered) relative to the urea group.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 13.24±0.70 |
| Comparator Or Baseline | 2-Bromo-3-fluorophenylurea: pKa 13.28±0.70 |
| Quantified Difference | ΔpKa = 0.04 units (within prediction error; functionally indistinguishable for ionisation-based separation) |
| Conditions | In silico prediction (ChemicalBook / ACD/Labs); experimental pKa not reported for either isomer |
Why This Matters
Confirms that regioisomer identity verification requires chromatographic or spectroscopic methods (e.g., NMR, HPLC retention time), not bulk property differentiation—critical for QC acceptance criteria in procurement.
